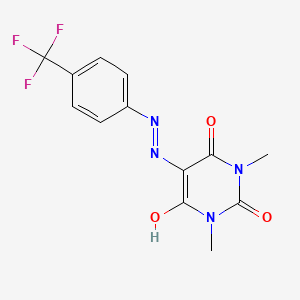
1,3-dimethyl-5-(2-(4-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-5-(2-(4-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C13H11F3N4O3 and its molecular weight is 328.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1,3-Dimethyl-5-(2-(4-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione (commonly referred to as the compound ) is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in pharmacology.
Chemical Structure and Properties
The compound's molecular formula is C25H24F6N4, and it features a pyrimidine core substituted with a hydrazone moiety. The trifluoromethyl group is known for enhancing lipophilicity and biological activity. The structure can be represented as follows:
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrimidine ring followed by the introduction of the hydrazone group. The synthesis pathway can be outlined as follows:
- Formation of Pyrimidine Core : Starting from dimethylbarbituric acid.
- Hydrazone Formation : Reaction with 4-(trifluoromethyl)phenyl hydrazine derivatives.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds containing trifluoromethyl groups have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating potent antimicrobial activity.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In particular:
- Breast Cancer Cell Lines : Research demonstrated that derivatives of similar hydrazone compounds exhibited cytotoxicity against MDA-MB-231 breast cancer cells with IC50 values ranging from 20 to 30 µM . The presence of electron-withdrawing groups like trifluoromethyl enhances the anticancer activity.
Antimalarial Activity
Another area of interest is the antimalarial potential:
- In Vivo Studies : Compounds structurally related to the target compound have shown promising results in inhibiting Plasmodium falciparum, particularly in chloroquine-resistant strains . These studies suggest that the hydrazone moiety may play a crucial role in antimalarial activity.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
- Interaction with DNA : Some hydrazones interact with DNA and disrupt replication processes, contributing to their anticancer effects.
Case Studies
Several case studies have highlighted the efficacy of this compound and its derivatives:
- Case Study 1 : A derivative was tested against MDA-MB-231 cells and showed an IC50 value of 27.6 µM, indicating robust anticancer activity.
- Case Study 2 : In a murine model infected with drug-resistant Plasmodium yoelii, treatment with a related hydrazone significantly reduced parasite load and improved survival rates .
Propiedades
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-[[4-(trifluoromethyl)phenyl]diazenyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O3/c1-19-10(21)9(11(22)20(2)12(19)23)18-17-8-5-3-7(4-6-8)13(14,15)16/h3-6,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUCWSDJVBXCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













